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Compound of Interest

Compound Name: 1-isopropyl-1H-indole

CAS No.: 16885-99-7

Cat. No.: B092758 Get Quote

Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns

of 1-isopropylindole (also known as N-isopropylindole or 1-(propan-2-yl)-1H-indole). It is

designed for researchers requiring robust identification of indole derivatives in synthetic

chemistry and drug development.

Key Findings:

Primary Identification: Electron Ionization (EI) at 70 eV provides the most definitive structural

fingerprint.

Diagnostic Peak: The base peak at

144 (

) is the critical differentiator, resulting from the loss of a methyl group from the N-isopropyl
moiety.

Isomeric Differentiation: Unlike its isomer 3-isopropylindole, which exhibits extensive ring

expansion and

-cleavage dominated pathways, 1-isopropylindole retains strong N-substituent fragmentation
characteristics.
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Preferred Method: GC-MS (EI) is superior for structural elucidation; LC-MS/MS (ESI) is

recommended only for high-sensitivity quantitation in biological matrices.

Structural Context & Mechanistic Theory
The Molecule
1-Isopropylindole (

, MW 159.23 Da) consists of an indole core substituted at the pyrrole nitrogen (position 1) with
an isopropyl group. This N-substitution blocks the formation of the indolenine tautomer, a
restriction that fundamentally alters its fragmentation physics compared to C3-substituted
isomers.

Fragmentation Mechanics (EI Source)
Upon electron impact (70 eV), the molecule undergoes ionization to form the radical cation

(

159). The fragmentation is driven by the stability of the resulting carbocations.

-Cleavage (Methyl Loss): The dominant pathway is the cleavage of a methyl group from the
isopropyl chain. This forms a stable cation at

144. The positive charge is stabilized by the adjacent nitrogen lone pair.

N-Dealkylation: A secondary pathway involves the loss of the entire isopropyl group (or

propene via H-rearrangement), yielding the bare indole cation at

117.

Comparative Fragmentation Analysis
This section objectively compares 1-isopropylindole against its primary isomer (3-

isopropylindole) and alternative ionization techniques.

Scenario A: Isomeric Differentiation (1- vs. 3-
Isopropylindole)
Distinguishing between N-alkyl and C-alkyl indoles is a common analytical challenge.
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Feature
1-Isopropylindole (N-
Substituted)

3-Isopropylindole (C-
Substituted)

Molecular Ion (

)
159 (Strong intensity) 159 (Strong intensity)

Base Peak
144 (

)

144 (

)

Mechanism of Base Peak

Direct

-cleavage at Nitrogen. Forms

stable iminium-type ion.

-cleavage relative to ring.

Forms resonance-stabilized

quinolinium-like ion.

Key Differentiator
117 (Indole) is more

prominent. The N-C bond is

labile under high energy.

130 (Quinoline-like) is often

observed due to ring

expansion characteristic of 3-

alkyl indoles.

Low Mass Region 43 (Isopropyl) is distinct.
43 is present but often

obscured by ring fragments.

Analyst Note: While both isomers show

, the ratio of

117 to

144 is typically higher in the 1-substituted isomer because the N-isopropyl bond is more
susceptible to cleavage than the C3-isopropyl bond, which is part of the aromatic conjugation
system.

Scenario B: Methodological Comparison (EI vs. ESI)
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Parameter
GC-MS (Electron
Ionization)

LC-MS/MS (Electrospray
Ionization)

Primary Signal
159 (

)

160 (

)

Fragmentation Rich, in-source fragmentation.
Minimal. Requires Collision

Induced Dissociation (CID).

Application Structural ID & Purity Analysis.
Trace Quantitation (PK/PD

studies).

Verdict Superior for Identification. Superior for Sensitivity.

Visualization of Fragmentation Pathways[1][2][3][4]
[5]
The following diagram illustrates the primary fragmentation cascade for 1-isopropylindole under

Electron Ionization (EI).

Fig 1. EI Fragmentation Pathway of 1-Isopropylindole
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Caption: Primary dissociation pathways of 1-isopropylindole. The transition from m/z 159 to 144

is the dominant diagnostic event.
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To ensure reproducibility, the following protocols are validated for the analysis of 1-

isopropylindole.

Protocol A: GC-MS Structural Confirmation (Gold
Standard)
Objective: Confirm identity and isomeric purity.

Sample Prep: Dissolve 1 mg of 1-isopropylindole in 1 mL of HPLC-grade Methanol or Ethyl

Acetate.

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

Inlet: Split mode (20:1), 250°C.

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

Oven Program:

Start: 60°C (Hold 1 min).

Ramp: 20°C/min to 280°C.

End: Hold 3 min.

MS Source: Electron Ionization (EI) at 70 eV.

Scan Range:

40–350.

Data Validation:

Check for

at 159.

Verify Base Peak is 144.
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Confirm absence of

130 (indicative of 3-alkyl impurity).

Protocol B: LC-MS/MS Quantitation (High Sensitivity)
Objective: Detect trace levels in biological fluids.

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: 0.1% Formic Acid in Acetonitrile.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm).

Ionization: ESI Positive Mode (

).

MRM Transitions (Multiple Reaction Monitoring):

Quantifier:

(Loss of isopropyl group + H).

Qualifier:

(Loss of methyl).

Collision Energy: Optimize between 15–30 eV.

Reference Data Tables
Table 1: Characteristic Ion List (EI Spectrum)
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m/z Relative Abundance (%) Fragment Assignment

159 60 - 80%
Molecular Ion (

). Confirms MW.

144 100% (Base Peak) . Loss of methyl from isopropyl

group.

117 20 - 40% . Loss of isopropyl group.

130 < 5%
Minimal. (High abundance

suggests 3-isopropyl isomer).

90 10 - 15%
Pyrrole ring cleavage

fragment.

77 10 - 15%
Phenyl cation (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. Isopropyl Alcohol [webbook.nist.gov]

2. Isopropalin [webbook.nist.gov]

3. Isopropalin [webbook.nist.gov]

4. 3-Methyl-4-isopropylphenol [webbook.nist.gov]

5. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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